

IWP-2 Overview and Validation Data

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Compound Focus: Iwp-2

CAS No.: 686770-61-6

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Mechanism of Action: **IWP-2** is a potent small molecule inhibitor that targets **Porcupine (PORCN)**, a membrane-bound O-acyltransferase essential for Wnt protein processing and secretion [1]. By inhibiting PORCN, **IWP-2** prevents the palmitoylation of Wnt ligands, thereby blocking their activity and subsequent Wnt pathway signaling, including Wnt-dependent phosphorylation of Lrp6 and Dvl2, and the accumulation of β -catenin [1].

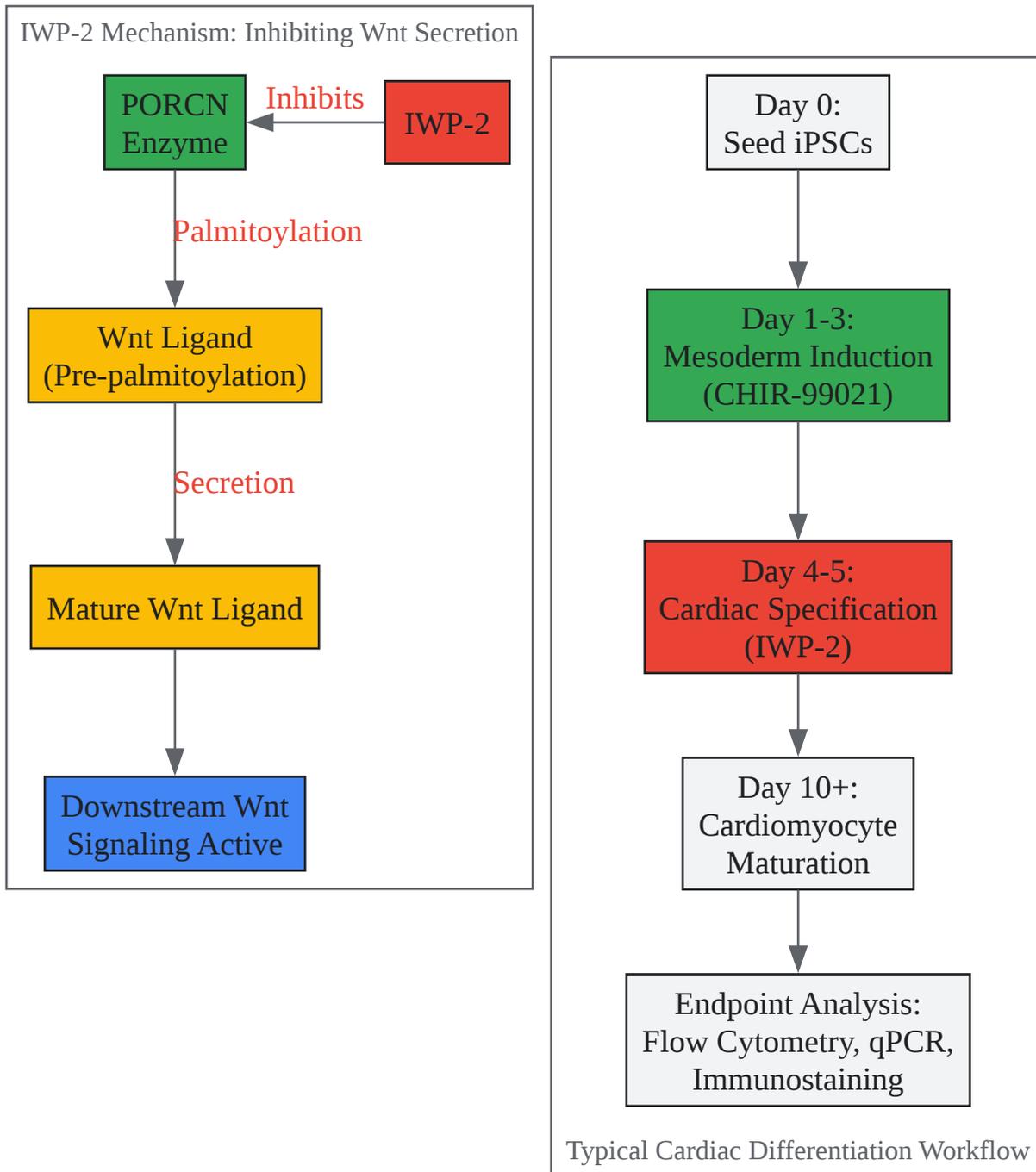
The table below summarizes quantitative data and experimental contexts from key validation studies:

Application Context	Reported Concentration	Key Experimental Outcomes / Metrics	Cell Type / Model Used
Cardiac Differentiation	Not fully specified in excerpts	Used with CHIR 99021 to generate heart-forming organoids; successful differentiation demonstrated by staining for Cardiac Troponin T (cardiomyocytes) and CD31/PECAM-1 (endothelial cells) [1].	Human iPSCs [1]
Cardiac Co-differentiation	Part of a defined parameter space with a WNT signal inhibitor and VEGF [2]	Enabled controlled trilineage co-differentiation into cardiomyocytes, mural cells, and endothelial cells; cardiomyocytes exhibited more mature sarcomere gene expression vs. monolineage differentiation [2].	Human iPSCs [2]

Application Context	Reported Concentration	Key Experimental Outcomes / Metrics	Cell Type / Model Used
Bacterial Pathogen Clearance	0.05 μ M [3]	Treatment for 24h impaired macrophage-mediated clearance of <i>Pseudomonas aeruginosa</i> and <i>Streptococcus pneumoniae</i> ; reduced uptake of beads and bacteria in mouse models [3].	Macrophage cell lines (RAW 264.7, J774A.1) and mouse peritoneal macrophages [3]
Somatic Cell Nuclear Transfer (SCNT) Embryos	Not specified in excerpts	Inactivated Wnt signaling in porcine SCNT blastocysts, reflected in low expression of c-Myc and PPAR δ ; impaired blastocyst hatching [4].	Porcine SCNT embryos [4]
Cancer Cell Proliferation	10-50 μ M [5]	Significantly suppressed proliferation and reduced anchor-dependent/independent colony formation in gastric cancer MKN28 cell line [5].	MKN28 cell line [5]

Signaling Pathway and Experimental Workflow

To help visualize the role of **IWP-2** in a typical cardiac differentiation protocol, here is a diagram of the signaling pathway and a standard experimental workflow.



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Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own validation work.

1. Protocol for Cardiac Differentiation from Human iPSCs (as part of a co-differentiation system) This protocol is adapted from studies that used **IWP-2** in a multi-stage process to generate cardiomyocytes alongside other cardiac cell types [2].

- **Cell Culture:** Maintain human iPSCs in Essential 8 (E8) medium on dishes coated with VTN-N. Perform clump passaging every 3–4 days using 0.5 mM EDTA [2].
- **Differentiation Initiation (Day 0):** When iPSCs reach approximately 90% confluence, replace the medium with differentiation medium. The optimization of this stage often involves factors like activin A and CHIR-99021 in RPMI 1640 supplemented with B27 minus insulin to efficiently induce **KDR+/PDGFR- α + cardiogenic mesoderm** [2].
- **Cardiac Specification (Day X, timing is protocol-dependent):** Replace the medium with a fresh differentiation medium containing **IWP-2** and vascular endothelial growth factor (VEGF). The exact concentration and timing of **IWP-2** should be optimized within a defined parameter space to steer the co-differentiation toward the desired ratios of cardiomyocytes, endothelial cells, and mural cells [2].
- **Maturation (Day X+):** Continue culture with periodic medium changes. Spontaneously contracting cells can typically be observed after 8-10 days.
- **Endpoint Analysis:** Analyze the efficiency of differentiation on day 10-12 using flow cytometry for cardiac markers like cardiac Troponin T, qPCR for maturation-associated genes, and immunostaining for sarcomeric proteins [2].

2. Protocol for In Vitro Bacterial Clearance Assay in Macrophages This protocol is used to validate the role of Wnt signaling in innate immunity, using **IWP-2** to inhibit the pathway [3].

- **Cell Pretreatment:** Pre-treat macrophage cell lines (e.g., RAW 264.7) with a control vehicle (PBS with 0.1% BSA) or with recombinant Wnt5A (e.g., 50 ng/ml) for 6 hours to enhance signaling. Alternatively, to inhibit the pathway, treat cells with **0.05 μ M IWP-2** for a specified period before infection [3].
- **Infection:** Infect the macrophages with bacterial pathogens like *Pseudomonas aeruginosa* (PA) or *Streptococcus pneumoniae* (SP) at a Multiplicity of Infection (MOI) of 10 for 1 hour in an antibiotic-free medium [3].
- **Killing Phase:** Remove the extracellular bacteria by washing with cold PBS. Continue incubation in medium containing antibiotics (e.g., 100 U penicillin/ml and 100 μ g streptomycin/ml) for various time points (e.g., up to 24 hours) to allow for intracellular killing [3].
- **Cell Lysis and Quantification:** Lyse the macrophages with sterile distilled water. Prepare serial dilutions of the lysate and plate them on agar plates. Count the Colony Forming Units (CFUs) after overnight incubation [3].

- **Calculation:** Calculate the percentage of bacterial killing using the formula: $(\text{Initial CFU} - \text{Final CFU}) / \text{Initial CFU} \times 100$ [3].

Key Considerations for Your Guide

- **Context-Dependent Outcomes:** The biological effect of **IWP-2** is highly dependent on the cell type, developmental stage, and specific process being studied. An outcome in a cardiac differentiation protocol cannot be directly compared to one in a cancer proliferation assay without careful consideration of the context.
- **Concentration is Critical:** The effective concentration varies significantly, from nanomolar levels for inhibiting PORCN to micromolar levels in some cell-based assays. The optimal concentration must be empirically determined for each experimental system.
- **Timing and Combination:** In differentiation protocols, the timing of **IWP-2** addition relative to other factors (like CHIR-99021) is often the most critical parameter for success, as it mimics developmental signaling windows.

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